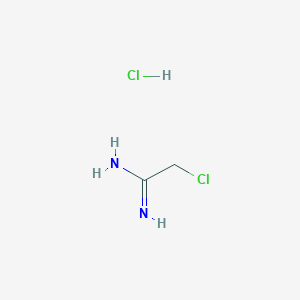

2-Chloroacetimidamide hydrochloride

Description

Properties

IUPAC Name |

2-chloroethanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClN2.ClH/c3-1-2(4)5;/h1H2,(H3,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUPOZVHRTJYZCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50145612 | |

| Record name | 2-Chloroacetamidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10300-69-3 | |

| Record name | Ethanimidamide, 2-chloro-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10300-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroacetamidine monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010300693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10300-69-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloroacetamidine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50145612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroacetamidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.601 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloroacetimidamide Hydrochloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-Chloroacetimidamide hydrochloride. It includes detailed experimental protocols, summarized quantitative data, and visualizations of its synthetic workflow and potential biological mechanism of action. This document is intended to serve as a valuable resource for professionals in research and development.

Chemical Properties and Structure

This compound, also known as chloroacetamidine hydrochloride, is a reactive organic compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Its hydrochloride form enhances stability and is thought to improve solubility in polar solvents, which is beneficial for its application in various reaction conditions.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The compound is reportedly insoluble in water, a property that may refer to the free base, whereas the hydrochloride salt exhibits slight solubility in polar organic solvents like DMSO and methanol.[2] It is also noted to be hygroscopic and moisture-sensitive, necessitating storage in a dry, inert atmosphere.[2]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆Cl₂N₂ | [2][3] |

| Molecular Weight | 128.99 g/mol | [2][3] |

| Melting Point | 98-103 °C | [2][3] |

| Boiling Point | 146.4 °C at 760 mmHg | [3] |

| Appearance | Light Brown to Brown Semi-Solid | [2] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [2] |

| Storage Conditions | 2-8 °C, Inert atmosphere, Dry | [2][3] |

Structural Information

The structural details, including various chemical identifiers for this compound, are provided below. These identifiers are crucial for accurate database searches and compound registration.

| Identifier | Value | Reference(s) |

| IUPAC Name | 2-chloroethanimidamide;hydrochloride | - |

| CAS Number | 10300-69-3 | [2][3] |

| Synonyms | Chloroacetamidine hydrochloride, 2-Chloro-ethanimidamide HCl | [2] |

| Molecular Formula | C₂H₆Cl₂N₂ | [2][3] |

| SMILES | C(C(Cl)N)=N.Cl | - |

| InChI Key | GUPOZVHRTJYZCX-UHFFFAOYSA-M | - |

Predicted Analytical Data

Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |

| ~ 4.3 | Singlet | 2H | -CH₂Cl |

| ~ 8.5 - 9.5 | Broad Singlet | 4H | -C(=NH₂)⁺NH₂ |

Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~ 45 | -CH₂Cl |

| ~ 168 | -C(=N)- |

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3300 - 3100 | N-H stretch (amidinium) |

| 1680 - 1650 | C=N stretch (amidinium) |

| 1600 - 1550 | N-H bend |

| 800 - 700 | C-Cl stretch |

Synthesis of this compound

The primary route for the synthesis of this compound is the Pinner reaction.[1][4][5][6][7] This reaction involves the acid-catalyzed addition of an alcohol to a nitrile to form an intermediate imino ester salt (a Pinner salt), which is then converted to the amidine upon treatment with ammonia.[1]

Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the general principles of the Pinner reaction.

Materials:

-

2-Chloroacetonitrile

-

Anhydrous Ethanol

-

Anhydrous Hydrogen Chloride (gas)

-

Anhydrous Ammonia (gas or in a suitable anhydrous solvent)

-

Anhydrous Diethyl Ether

Procedure:

Step 1: Formation of Ethyl 2-chloroacetimidate hydrochloride (Pinner Salt)

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 2-chloroacetonitrile (1 mole) in anhydrous ethanol (1.2 moles).

-

Cool the solution to 0 °C using an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature at 0-5 °C.

-

Continue the addition of HCl until the reaction mixture is saturated and a precipitate of the Pinner salt forms. This may take several hours.

-

Seal the flask and allow it to stand at a low temperature (e.g., 4 °C) for 24-48 hours to ensure complete formation of the Pinner salt.

-

Collect the crystalline Pinner salt by filtration under a dry atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Conversion to this compound

-

Suspend the dried ethyl 2-chloroacetimidate hydrochloride in a suitable anhydrous solvent (e.g., anhydrous ethanol) in a flask cooled in an ice bath.

-

Bubble anhydrous ammonia gas through the stirred suspension, or add a solution of ammonia in an anhydrous solvent.

-

Continue the addition of ammonia until the reaction is complete, which can be monitored by the dissolution of the Pinner salt and the precipitation of ammonium chloride.

-

After the reaction is complete, filter the mixture to remove the ammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Potential Biological Activity and Signaling Pathway

This compound is described as a general pharmacophore for studying the amidinotransferase superfamily.[2] This suggests its potential to interact with and modulate the activity of enzymes in this family. A prominent member of this family is Protein Arginine Methyltransferase 1 (PRMT1), which is involved in various cellular processes, and its dysregulation has been linked to diseases like heart disease and cancer.[8]

It has been shown that chloroacetamidine-containing peptides can act as irreversible inactivators of PRMT1.[8][9] The proposed mechanism involves the covalent modification of a cysteine residue within the enzyme's active site. The chloroacetamidine moiety acts as an electrophile, where the methylene group adjacent to the chlorine is susceptible to nucleophilic attack by the thiol group of the cysteine residue. This results in the formation of a covalent bond and the irreversible inactivation of the enzyme.

Proposed Mechanism of Enzyme Inactivation

The following diagram illustrates the proposed mechanism by which this compound may inactivate an amidinotransferase enzyme like PRMT1.

Stability and Reactivity

This compound is reported to be hygroscopic and sensitive to moisture.[2] Therefore, it should be handled and stored under anhydrous conditions to prevent degradation. The presence of the electrophilic chloromethyl group suggests that the compound is reactive towards nucleophiles. It can act as an alkylating agent, as demonstrated by its proposed mechanism of enzyme inhibition. The amidine functional group can also be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would lead to the formation of 2-chloroacetamide.

Conclusion

This compound is a valuable synthetic intermediate with interesting potential as a modulator of the amidinotransferase superfamily. This guide provides essential information on its chemical properties, structure, and a representative synthetic protocol. The proposed mechanism of action as an irreversible enzyme inhibitor highlights its potential utility in the development of new therapeutic agents. Further research into its biological activity, stability, and reactivity is warranted to fully explore its applications in drug discovery and development.

References

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. This compound | 10300-69-3 [chemicalbook.com]

- 3. This compound [myskinrecipes.com]

- 4. Pinner Reaction | NROChemistry [nrochemistry.com]

- 5. synarchive.com [synarchive.com]

- 6. Pinner Reaction [organic-chemistry.org]

- 7. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. A chloroacetamidine-based inactivator of protein arginine methyltransferase 1: design, synthesis, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Chloroacetamidine-based Inactivator of Protein Arginine Methyltransferase 1: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 2-Chloroacetimidamide Hydrochloride (CAS 10300-69-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloroacetimidamide hydrochloride (CAS No. 10300-69-3), a valuable chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physicochemical properties, safety information, a representative synthesis protocol, and methods for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide incorporates representative data and protocols from closely related analogs to provide a thorough and practical resource for laboratory professionals. The guide also explores its potential biological relevance as a pharmacophore for the amidinotransferase superfamily and outlines a general analytical methodology for its purity assessment.

Chemical and Physical Properties

This compound is a solid, moisture-sensitive, and hygroscopic compound.[2] It is recognized for its role as a key building block in organic synthesis, particularly in introducing the chloroacetamidine moiety.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 10300-69-3 | [3] |

| Molecular Formula | C₂H₆Cl₂N₂ | [3] |

| Molecular Weight | 128.99 g/mol | [3] |

| Appearance | Solid | [4] |

| Melting Point | 98-103 °C (lit.) | [5] |

| Boiling Point | 146.4 °C at 760 mmHg | [6] |

| Solubility | Insoluble in water. Soluble in DMSO. | [2][5] |

| SMILES | NC(=N)CCl.Cl | |

| InChI Key | GUPOZVHRTJYZCX-UHFFFAOYSA-N | [3] |

Safety and Handling

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.

Table 2: Hazard and Precautionary Statements

| Classification | Statement | Reference(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Synthesis Protocol: Pinner Reaction

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with anhydrous ethanol (1.2 equivalents) and 2-chloroacetonitrile (1 equivalent).

-

Acidification: The flask is cooled in an ice bath to 0-5 °C. Anhydrous hydrogen chloride gas is then bubbled through the solution with vigorous stirring. The reaction is monitored by TLC until the nitrile is consumed.

-

Formation of Imidate Hydrochloride: The reaction mixture is typically allowed to stand at a low temperature to facilitate the precipitation of the intermediate ethyl 2-chloroacetimidate hydrochloride (the Pinner salt).

-

Ammonolysis: The isolated Pinner salt is then treated with a solution of anhydrous ammonia in an appropriate solvent (e.g., ethanol) to form 2-Chloroacetimidamide, which is then precipitated as its hydrochloride salt.

-

Isolation and Purification: The resulting solid, this compound, is collected by filtration, washed with a cold, non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

References

- 1. This compound [myskinrecipes.com]

- 2. 2-氯乙脒盐酸盐 | 10300-69-3 [m.chemicalbook.com]

- 3. CAS RN 10300-69-3 | Fisher Scientific [fishersci.co.uk]

- 4. 10300-69-3 CAS|2-氯乙脒盐酸盐|生产厂家|价格信息 [m.chemicalbook.com]

- 5. This compound | 10300-69-3 [chemicalbook.com]

- 6. CHLOROACETAMIDINE HYDROCHLORIDE | CAS#:10300-69-3 | Chemsrc [chemsrc.com]

- 7. Pinner reaction - Wikipedia [en.wikipedia.org]

- 8. Pinner Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 9. iris.unive.it [iris.unive.it]

Physical properties of 2-Chloroacetimidamide hydrochloride (melting point, solubility)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloroacetimidamide hydrochloride is a reactive chemical intermediate of significant interest in synthetic organic chemistry and drug discovery. Its bifunctional nature, featuring both a chloro and an acetimidamide group, makes it a versatile building block for the synthesis of a variety of nitrogen-containing heterocyclic compounds, which are prevalent scaffolds in many biologically active molecules. An accurate understanding of its physical properties, such as melting point and solubility, is fundamental for its effective use in reaction design, process development, and formulation. This guide provides a detailed overview of the known physical properties of this compound, alongside comprehensive experimental protocols for their determination.

Core Physical Properties

The physical characteristics of a compound are critical for its handling, storage, and application in chemical synthesis. Below is a summary of the available data for this compound.

Data Presentation

| Physical Property | Value | Notes |

| Melting Point | 98-103 °C | This is a relatively broad range, which may indicate the presence of impurities or the hygroscopic nature of the compound. |

| Solubility | ||

| Water | Sparingly Soluble | While some sources state it is insoluble, the hydrochloride form is expected to have some degree of aqueous solubility.[1] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Methanol | Slightly Soluble |

Experimental Protocols

To ensure accurate and reproducible results in the laboratory, standardized protocols for determining physical properties are essential.

Melting Point Determination: Capillary Method

The capillary melting point determination is a common and reliable method for assessing the purity of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be 2-3 mm in height.

-

-

Measurement:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the heating rate to a rapid setting to quickly approach the expected melting point (e.g., 10-20 °C below the expected range).

-

Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid is observed (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

-

-

Purity Assessment:

-

A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Solubility Determination: Qualitative and Quantitative Methods

A thorough understanding of a compound's solubility profile across various solvents is crucial for reaction setup, purification, and formulation.

Qualitative Solubility Testing:

This method provides a general assessment of solubility.

Materials:

-

Test tubes and rack

-

Vortex mixer

-

Selection of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene)

-

Spatula

-

This compound

Procedure:

-

Add approximately 10-20 mg of this compound to a series of test tubes.

-

To each tube, add 1 mL of a different solvent.

-

Vortex each tube vigorously for 30-60 seconds.

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A small amount of undissolved solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Quantitative Solubility Determination (Shake-Flask Method):

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.

Materials:

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Micropipettes

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

-

Solvent of interest

-

This compound

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., 5 mL). The presence of excess solid is crucial to ensure saturation.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the solid to settle or centrifuge the sample to pellet the undissolved material.

-

Carefully withdraw a known volume of the supernatant (the saturated solution).

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a calibrated HPLC or other appropriate method to determine the concentration of this compound.

-

Calculate the solubility in units such as mg/mL or mol/L.

Synthesis Pathway

This compound can be synthesized from chloroacetonitrile. The following diagram illustrates a common synthetic route.

Caption: Synthesis of this compound from Chloroacetonitrile.

This technical guide provides a foundational understanding of the physical properties of this compound and the experimental means to verify them. For any application, it is recommended that these properties be determined in-house to ensure the highest accuracy for research and development activities.

References

Molecular weight and formula of 2-Chloroacetimidamide hydrochloride

An In-depth Technical Guide to 2-Chloroacetimidamide Hydrochloride

Chemical Identity and Properties

This compound is a chemical compound used as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its hydrochloride form enhances stability and solubility in polar solvents.[1]

Molecular Formula and Weight:

There appears to be some variation in the reported molecular formula and weight in different databases. The most commonly cited formula is C₂H₅Cl₂N₂, corresponding to the hydrochloride salt of 2-chloroacetamidine.

| Property | Value | Source |

| CAS Number | 10300-69-3 | [1][2][3] |

| Molecular Formula | C₂H₅Cl₂N₂ | [4] |

| Molecular Weight | 128.99 g/mol | [1][2] |

| 127.98 g/mol | [4] | |

| Melting Point | 98-103 °C | [2][3] |

| Boiling Point | 146.4 °C at 760 mmHg | [2] |

| Storage | 2-8°C, dry, well-ventilated | [1][2] |

Note: Some sources may list the formula as C₂H₆Cl₂N₂. The discrepancy likely arises from different conventions in representing the salt form.

Applications in Research and Development

This compound serves as a crucial building block in organic synthesis, particularly for creating nitrogen-containing heterocyclic compounds.[1]

Key Applications:

-

Pharmaceutical Synthesis: It is a key intermediate for producing various pharmaceuticals.[1] The chloroacetamidine functional group is a valuable component for building complex molecular architectures.[1]

-

Agrochemical Development: The compound is commonly employed in the development of crop protection agents like herbicides and plant growth regulators that require selective reactivity.[1]

-

Biochemical Research: Chloroacetamidine hydrochloride is used as a general pharmacophore in studying and delineating the characteristics of the amidinotransferase superfamily of enzymes.[3]

Experimental Protocols: Synthesis

The following protocol describes the synthesis of the parent compound, 2-chloroacetimidamide, which can be subsequently converted to its hydrochloride salt. The method is based on the reaction of chloroacetonitrile with sodium methoxide and ammonium chloride in methanol.

Synthesis of 2-Chloroacetimidamide

Materials:

-

Sodium (Na)

-

Methanol (MeOH), anhydrous

-

Chloroacetonitrile (ClCH₂CN)

-

Ammonium chloride (NH₄Cl)

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

Under an inert nitrogen atmosphere, completely dissolve sodium (18.3 g, 0.795 mol) in 2 L of anhydrous methanol at 25 °C. Stir the resulting sodium methoxide solution for 1 hour.

-

Over the course of 1 hour, add chloroacetonitrile (600 g, 7.95 mol) dropwise to the solution while maintaining the inert atmosphere.

-

After the addition is complete, stir the reaction mixture at approximately 20 °C for an additional hour.

-

Add ammonium chloride (514 g, 8.73 mol) in portions over a period of 45 minutes. The solution will change color from yellow to red, and finally to a black liquid.

-

Allow the reaction mixture to stir for 16 hours at a temperature of 15-20 °C.

-

Filter the mixture. Concentrate the filtrate to obtain a residue.

-

Triturate the residue with methyl tert-butyl ether (2 x 1 L) to yield 2-chloroacetimidamide as a black solid (Expected yield: ~96%).[5]

Visualization of Synthesis and Application

The following diagrams illustrate the synthesis workflow and the role of this compound as a chemical intermediate.

Caption: Synthesis workflow for 2-Chloroacetimidamide.

References

Stability and storage conditions for 2-Chloroacetimidamide hydrochloride

An In-depth Technical Guide to the Stability and Storage of 2-Chloroacetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. Due to the limited availability of specific public data on this molecule, this guide synthesizes information from safety data sheets, general principles of pharmaceutical stability testing, and data on structurally related compounds.

Chemical Stability Profile

This compound is a reactive molecule susceptible to degradation, primarily through hydrolysis. Its stability is significantly influenced by environmental factors such as moisture, temperature, and pH.

Key Stability Characteristics:

-

Moisture Sensitivity: The primary degradation pathway for this compound is hydrolysis. The presence of water can lead to the breakdown of the imidamide functional group. Safety data sheets strongly advise keeping the compound dry and away from water, as it hydrolyzes readily.[1] It may decompose on exposure to moist air or water.[1]

-

Thermal Stability: While specific data on the thermal decomposition of this compound is not extensively available, strong heating should be avoided.[1] General stability testing protocols for pharmaceuticals suggest that thermal stress can be a significant factor in degradation.

-

pH Sensitivity: The rate of hydrolysis of similar chlorinated amide compounds is known to be pH-dependent. While specific studies on this compound are not publicly available, it is anticipated to be more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions. This is a common characteristic for molecules containing amide-like functional groups.

-

Photostability: The impact of light on the stability of this compound has not been detailed in the available literature. However, as part of comprehensive stability testing, photostability should be evaluated according to ICH guidelines.

Recommended Storage and Handling Conditions

To ensure the long-term stability and integrity of this compound, the following storage and handling conditions are recommended based on safety data sheets and general best practices for reactive chemical compounds.

Quantitative Storage Recommendations

| Parameter | Recommended Condition | Rationale | Source |

| Temperature | 2-8°C | To slow down potential degradation reactions. | [2] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen). | To prevent exposure to moisture and atmospheric oxygen. | [1] |

| Container | Tightly closed container. | To prevent ingress of moisture and air. | [1][3] |

| Environment | Store in a dry, well-ventilated place. | To minimize exposure to ambient moisture. | [1][2] |

| Moisture | Keep away from water. Never allow the product to get in contact with water during storage. | The compound readily hydrolyzes. | [1] |

Handling Precautions

-

Work under a fume hood to avoid inhalation.[1]

-

Avoid the generation of vapors and aerosols.[1]

-

Ensure the workplace is dry and do not allow the product to come into contact with water.[1]

-

Use personal protective equipment, including gloves, protective clothing, and eye/face protection.[1]

-

Store in a locked-up area accessible only to qualified or authorized personnel.[1]

Potential Degradation Pathways

While specific degradation products of this compound have not been detailed in the available literature, a hypothetical degradation pathway can be proposed based on the known reactivity of the functional groups present in the molecule. The primary pathway is expected to be hydrolysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chloroacetamidine Functional Group

The chloroacetamidine functional group is an increasingly important electrophilic moiety in chemical biology and drug discovery. Characterized by a chlorine atom attached to the carbon adjacent to an amidine group, it serves as a potent and selective covalent modifier of nucleophilic amino acid residues. This guide provides a comprehensive overview of its core properties, synthesis, applications, and the experimental protocols necessary for its use.

Core Concepts: Structure and Reactivity

The chloroacetamidine functional group is structurally similar to the more common chloroacetamide but features a C(=NH)NHR group instead of a carbonyl (C=O) group. This modification imparts unique properties, most notably its ability to act as an arginine mimetic . The guanidinium group of arginine is positively charged at physiological pH, playing a key role in substrate recognition for many enzymes. The chloroacetamidine group can mimic this positive charge, guiding compounds to the active sites of arginine-binding enzymes.

Its primary mechanism of action is the irreversible covalent modification of nucleophilic residues, predominantly the thiol group of cysteine, through a bimolecular nucleophilic substitution (S(_N)2) reaction. The sulfur atom of a deprotonated cysteine attacks the carbon bearing the chlorine, displacing the chloride ion and forming a stable thioether bond. This targeted and irreversible inactivation makes it a powerful "warhead" for covalent inhibitors. While reactions with other nucleophiles like histidine are possible, they are generally much slower.[1]

Synthesis of Chloroacetamidine Derivatives

The synthesis of chloroacetamidine-containing molecules often involves the conversion of a primary amine to the desired functional group. A key example is the solution-phase synthesis of Cl-amidine (N-α-benzoyl-N⁵-(2-chloro-1-iminoethyl)-L-ornithine amide), a potent inhibitor of Protein Arginine Deiminase 4 (PAD4).[2] The synthesis starts from an orthogonally protected ornithine derivative and proceeds through the formation of an ethyl chloroacetimidate intermediate, which then reacts with the deprotected side-chain amine of the ornithine scaffold.

Applications in Research and Drug Development

Covalent Inhibition of Protein Arginine Deiminases (PADs)

The most prominent application of the chloroacetamidine functional group is in the development of irreversible inhibitors for the PAD enzyme family. PADs catalyze the conversion of arginine residues to citrulline, a post-translational modification implicated in autoimmune diseases like rheumatoid arthritis and certain cancers.[2] By mimicking the natural substrate arginine, chloroacetamidine-based inhibitors like F-amidine and Cl-amidine are guided to the PAD4 active site where they covalently modify a catalytic cysteine residue (Cys645), leading to potent, time-dependent inactivation of the enzyme.[2][3]

Enhanced Peptide Detection in Proteomics

A novel application for 2-chloroacetamidine (CAM) is in chemical proteomics to improve the coverage of cysteine-containing peptides.[4] The enzyme trypsin, the workhorse of proteomics, cleaves proteins C-terminal to arginine and lysine residues. By "capping" cysteine residues with CAM, the modified cysteine mimics arginine, creating a new, artificial cleavage site for trypsin. This "CAM-capping" strategy significantly increases the number of identifiable cysteine-containing peptides in a mass spectrometry experiment, aiding in proteogenomic studies and the analysis of missense variants.[4]

Quantitative Data

The efficacy of haloacetamidine-based inhibitors can be quantified by their kinetic parameters. A lower K(I) indicates stronger binding affinity, while a higher k({inact}) indicates a faster rate of inactivation. The ratio k(_{inact})/K(_I) is a measure of the overall efficiency of the irreversible inhibitor.

| Inhibitor | Target | k({inact}) (min | K(_I) (µM) | k({inact})/K(I) (M | Reference |

| Cl-amidine | PAD4 | - | - | 13,000 | [2] |

| F-amidine | PAD4 | 1.0 ± 0.1 | 330 ± 90 | 3,000 | [3] |

| 2-chloroacetamidine | PAD4 | 0.7 ± 0.1 | 20,000 ± 5,000 | 35 | [3] |

| TDFA | PAD4 | - | IC({50}) = 0.5 µM | - | [5] |

| TDCA | PAD4 | - | IC(_{50}) = 2.0 µM | - | [5] |

| Table 1: Kinetic and Inhibition Constants for Chloroacetamidine-based PAD4 Inhibitors. TDFA and TDCA are peptidic inhibitors with F- and Cl-acetamidine warheads, respectively. |

When analyzing modified peptides by mass spectrometry, the covalent adduction of the chloroacetamidine moiety results in a specific mass shift.

| Modifying Reagent | Modification Mass (Monoisotopic) | Target Residue |

| 2-Chloroacetamidine (CAM) | +57.034 Da | Cysteine |

| Iodoacetamide (IAM) | +57.021 Da | Cysteine |

| Chloroacetamido-PEG4-NHS ester | +323.132 Da | Lysine, Cysteine, etc. |

| Table 2: Common Mass Shifts in Mass Spectrometry due to Alkylating Agents. |

Experimental Protocols

Protocol: Synthesis of Cl-amidine (Solution Phase)

This protocol is adapted from Luo et al., 2006 and provides a general outline.[2]

-

Protection & Amidation: Start with N-α-Boc-L-ornithine. Protect the δ-amino group with a Cbz group. Activate the carboxyl group with HBTU/HOBt and react with ammonium chloride to form the primary amide.

-

Cbz-Deprotection: Remove the Cbz protecting group from the ornithine side chain via catalytic hydrogenation (H(_2), Pd/C) to expose the primary amine.

-

Ethyl Chloroacetimidate Formation: Prepare ethyl chloroacetimidate hydrochloride by reacting chloroacetonitrile with anhydrous ethanol and HCl gas (Pinner reaction).

-

Coupling: React the deprotected ornithine derivative with ethyl chloroacetimidate hydrochloride in the presence of a base (e.g., triethylamine) in DMF. The primary amine of the ornithine side chain will displace the ethoxy group to form the chloroacetamidine moiety.

-

Boc-Deprotection: Remove the N-terminal Boc protecting group using trifluoroacetic acid (TFA).

-

Purification: Purify the final product, Cl-amidine, using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm identity and purity via mass spectrometry and NMR.

Protocol: CAM-Capping for Proteomic Analysis

This protocol is adapted from Ofori et al., 2024.[4]

-

Lysis and Denaturation: Lyse cells or tissues in a buffer containing a strong denaturant (e.g., 8 M urea) and a buffer salt (e.g., 50 mM ammonium bicarbonate).

-

Reduction: Reduce disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 37 °C for 1 hour.

-

Alkylation (CAM-Capping): Add 2-chloroacetamidine (CAM) to a final concentration of 50 mM. Incubate for 1 hour at room temperature in the dark.

-

Quenching (Optional): Quench any remaining CAM by adding DTT.

-

Dilution and Digestion: Dilute the sample 5- to 10-fold with 50 mM ammonium bicarbonate to lower the urea concentration to < 1 M. Add trypsin at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37 °C.

-

Desalting: Acidify the digest with TFA and desalt the peptides using a C18 StageTip or similar solid-phase extraction method.

-

LC-MS/MS Analysis: Analyze the desalted peptides via LC-MS/MS. During database searching, specify the CAM modification on cysteine (+57.034 Da) as a variable modification and configure the search parameters to allow tryptic cleavage C-terminal to Cys residues.

Potential Issues and Off-Target Effects

While chloroacetamidine and the related chloroacetamide are effective alkylating agents, they are not without potential drawbacks. A significant concern is the potential for off-target modifications. The related compound, 2-chloroacetamide, has been shown to cause significant oxidation of methionine residues during sample preparation, an artifact that can complicate data interpretation.[6][7] Although chloroacetamide may result in less off-target alkylation on residues like lysine compared to iodoacetamide, researchers should be aware of these potential side reactions and optimize reaction conditions (pH, concentration, incubation time) to maximize specificity.[8] For therapeutic applications, a thorough evaluation of off-target toxicity is a critical component of preclinical development.

Conclusion

The chloroacetamidine functional group is a versatile tool for chemical biologists and drug developers. Its ability to act as an electrophilic arginine mimetic has enabled the creation of potent, irreversible inhibitors for enzymes like PAD4, opening new avenues for treating inflammatory diseases. Furthermore, its novel application in CAM-capping for proteomics demonstrates its utility as a research tool to deepen our understanding of the proteome. As with any reactive moiety, careful consideration of reaction conditions and potential off-target effects is essential for its successful application. The continued exploration of this functional group promises to yield new therapeutics and powerful chemical probes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An improved synthesis of haloaceteamidine-based inactivators of protein arginine deiminase 4 (PAD4) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Fluoroacetamidine-Based Inactivator of Protein Arginine Deiminase 4: Deiminase 4: Design, Synthesis, and in Vitro and in Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generating cysteine-trypsin cleavage sites with 2-chloroacetamidine capping - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. PXD007071 - The impact of commonly used alkylating agents on artefactual peptide modification - OmicsDI [omicsdi.org]

The Emergence of 2-Chloroacetimidamide Hydrochloride as a Covalent Pharmacophore in Drug Discovery: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of modern drug discovery, the strategic design of targeted covalent inhibitors is gaining significant momentum. Among the reactive fragments utilized to achieve irreversible binding, the 2-chloroacetimidamide moiety, and more broadly the chloroacetamide group, has emerged as a critical pharmacophore. This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the role of 2-chloroacetimidamide hydrochloride and its derivatives in medicinal chemistry. This guide details their synthesis, mechanism of action, and therapeutic potential, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Principle: Covalent Inhibition

The primary mechanism through which 2-chloroacetimidamide and its analogs exert their biological effects is through covalent inhibition. The electrophilic carbon of the chloroacetyl group is susceptible to nucleophilic attack by amino acid residues within the active site of target proteins. Cysteine, with its nucleophilic thiol group, is a frequent target, leading to the formation of a stable thioether bond and irreversible inactivation of the enzyme. This "warhead" functionality provides a powerful tool for achieving potent and sustained target engagement.

Therapeutic Applications and Investigated Derivatives

The versatility of the chloroacetamide pharmacophore has led to its exploration in various therapeutic areas, most notably in oncology and infectious diseases. Researchers have synthesized and evaluated a range of N-substituted 2-chloroacetamide derivatives to modulate their potency, selectivity, and pharmacokinetic properties.

Anticancer Activity

Recent studies have focused on the development of chloroacetamide-based compounds as inhibitors of cancer-related signaling pathways. One notable area of investigation is the disruption of the TEAD-YAP1 protein-protein interaction, a key component of the Hippo signaling pathway, which is often dysregulated in cancer. A fragment library of chloroacetamide electrophiles was screened to identify novel scaffolds that covalently bind to a cysteine residue in the palmitate-binding pocket of TEAD, thereby inhibiting its interaction with YAP1.[1]

Antimicrobial Activity

N-substituted 2-chloroacetamides have demonstrated significant potential as antimicrobial agents. A series of N-(substituted phenyl)-2-chloroacetamides were synthesized and evaluated for their activity against various bacterial and fungal strains. The quantitative structure-activity relationship (QSAR) analysis of these compounds revealed that substitutions on the phenyl ring significantly influence their antimicrobial efficacy.[2][3]

Quantitative Data Summary

The following tables summarize the biological activity of representative N-substituted 2-chloroacetamide derivatives from published studies.

| Compound ID | Substitution Pattern | Target Organism/Cell Line | Biological Activity (MIC/IC50) | Reference |

| SP4 | N-(4-chlorophenyl) | S. aureus | MIC: 3.9 µg/mL | [2] |

| SP6 | N-(4-fluorophenyl) | S. aureus | MIC: 3.9 µg/mL | [2] |

| SP12 | N-(3-bromophenyl) | S. aureus | MIC: 3.9 µg/mL | [2] |

| SP4 | E. coli | MIC: 15.6 µg/mL | [2] | |

| SP6 | E. coli | MIC: 15.6 µg/mL | [2] | |

| SP12 | E. coli | MIC: 15.6 µg/mL | [2] | |

| SP4 | C. albicans | MIC: 31.2 µg/mL | [2] | |

| SP6 | C. albicans | MIC: 31.2 µg/mL | [2] | |

| SP12 | C. albicans | MIC: 31.2 µg/mL | [2] |

Table 1: Antimicrobial Activity of N-(substituted phenyl)-2-chloroacetamides

Key Experimental Protocols

General Synthesis of N-(substituted phenyl)-2-chloroacetamides

This protocol describes the general method for synthesizing N-substituted chloroacetamide derivatives.

-

Reactant Preparation: A solution of the appropriately substituted aniline (1 equivalent) in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared in a reaction vessel.

-

Base Addition: A base, such as triethylamine or pyridine (1.1 equivalents), is added to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Acylation: The reaction mixture is cooled in an ice bath, and chloroacetyl chloride (1.1 equivalents) is added dropwise with constant stirring.

-

Reaction Monitoring: The reaction is allowed to proceed at room temperature and is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: The reaction mixture is washed sequentially with dilute acid, water, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by recrystallization or column chromatography to yield the desired N-(substituted phenyl)-2-chloroacetamide.[4][5][6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the prepared microbial suspension. Positive (microorganism and broth) and negative (broth only) control wells are also included.

-

Incubation: The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate key concepts related to the 2-chloroacetimidamide pharmacophore.

Caption: General workflow for the synthesis of N-substituted 2-chloroacetamide derivatives.

Caption: Covalent inhibition of a target enzyme by a 2-chloroacetamide derivative.

Future Directions

The 2-chloroacetimidamide pharmacophore represents a promising scaffold for the development of novel covalent inhibitors. Future research will likely focus on optimizing the selectivity of these compounds for their intended targets to minimize off-target effects. Further exploration of their application in other diseases driven by enzymes with susceptible cysteine residues is also warranted. The continued application of QSAR and other computational modeling techniques will be instrumental in guiding the rational design of next-generation chloroacetamide-based therapeutics.

References

- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Core Features of Amidinotransferase Superfamily Substrates

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key features of substrates recognized by the amidinotransferase superfamily of enzymes. It delves into their structural and chemical properties, the catalytic mechanisms of the enzymes that act upon them, and their roles in significant metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in enzymology, metabolic studies, and drug discovery targeting this enzyme class.

Core Substrate Characteristics of the Amidinotransferase Superfamily

The catalytic activity of the amidinotransferase superfamily revolves around the transfer of an amidino group from a donor molecule to an acceptor molecule. This fundamental reaction defines the primary characteristics of their substrates.

Amidine Donors: The Source of the Guanidino Group

The quintessential feature of an amidine donor substrate is the presence of a guanidino group (-C(=NH)NH₂). L-arginine is the most common and well-studied amidine donor for this enzyme superfamily.[1] However, other molecules can also serve this role, indicating a degree of flexibility in substrate recognition.

-

L-Arginine: The primary amidine donor in the biosynthesis of creatine and other guanidino compounds.[1] Its guanidinium group is the electrophilic center for nucleophilic attack by the enzyme's active site cysteine.

-

Canavanine: A structural analog of arginine found in certain legumes, can also act as an amidine donor for some amidinotransferases, such as the prokaryotic enzyme AmtA.[2] This suggests that the enzyme can tolerate some structural variations in the side chain of the donor substrate.

-

L-Homoarginine: Can act as an amidine group donor in the reverse reaction catalyzed by L-arginine:glycine amidinotransferase (AGAT).[3]

Amidine Acceptors: The Recipients of the Amidinium Moiety

Amidine acceptor substrates are characterized by the presence of a primary or secondary amine that acts as a nucleophile, attacking the amidino-enzyme intermediate. The nature of the acceptor molecule is a key determinant of the final product and the metabolic pathway involved.

-

Glycine: The acceptor molecule in the first and rate-limiting step of creatine biosynthesis, where it is converted to guanidinoacetate.[4]

-

L-Lysine: Serves as an acceptor to form L-homoarginine, another important guanidino compound.[5]

-

L-Ornithine: A product of the forward reaction with L-arginine, it can also act as an amidine acceptor in the reverse reaction to regenerate L-arginine.[3] It is also a known competitive inhibitor of AGAT.

-

Inosamine-phosphate: In the biosynthesis of the antibiotic streptomycin, an inosamine-phosphate derivative serves as the amidine acceptor.

Quantitative Analysis of Substrate Specificity and Enzyme Kinetics

The efficiency and specificity of amidinotransferase catalysis are described by their kinetic parameters. A summary of key quantitative data for representative amidinotransferases is presented in Table 1.

| Enzyme | Organism/Tissue | Substrate | Km (mM) | Vmax (µmol/min/mg) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Equilibrium Constant | Reference(s) |

| L-Arginine:Glycine Amidinotransferase (AGAT) | Human Kidney | L-Arginine | 2.5 | 0.5 | - | - | - | [6] |

| Glycine | 2.5 | 0.5 | - | - | - | [6] | ||

| L-Arginine:Glycine Amidinotransferase (AGAT) | Rat Kidney | L-Arginine | 9.21 | 1.53 (µmol/g protein/min) | - | - | - | [1] |

| L-Arginine:Glycine Amidinotransferase (AGAT) | Hog Kidney | L-Arginine & Glycine | - | - | - | - | Kgaa << 1 | [3][7] |

| L-Arginine & L-Lysine | - | - | - | - | Kharg << 1 | [3][7] | ||

| GAA & Ornithine / hArg & Ornithine | - | - | - | - | KAGAT ≈ 1 | [3][7] |

Table 1: Quantitative Data for Amidinotransferase Substrates. This table summarizes key kinetic and equilibrium constants for various amidinotransferase enzymes. Note that Vmax values are reported as found in the literature and may have different units. A dash (-) indicates that the data was not available in the cited sources.

Signaling and Metabolic Pathways

Amidinotransferases are integral to key metabolic pathways, and their products are increasingly recognized for their roles in cell signaling.

Creatine Biosynthesis and Energy Metabolism

The most prominent pathway involving an amidinotransferase is the biosynthesis of creatine. This two-step process begins with the AGAT-catalyzed formation of guanidinoacetate from L-arginine and glycine.[4] Guanidinoacetate is then methylated by guanidinoacetate N-methyltransferase (GAMT) to form creatine. Creatine and its phosphorylated form, phosphocreatine, are crucial for cellular energy buffering, particularly in tissues with high and fluctuating energy demands like muscle and brain.[1]

Involvement in Akt/mTOR Signaling

Recent studies have implicated both guanidinoacetate and creatine in the modulation of the Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and protein synthesis.

-

Guanidinoacetate (GAA): Has been shown to promote myoblast differentiation and muscle growth by activating the Akt/mTOR/S6K signaling pathway.[8]

-

Creatine: Can also positively influence protein synthesis through the mTOR/P70S6K pathway.[9] It may exert its effects by stimulating the secretion of insulin-like growth factor 1 (IGF-1), which in turn activates the PI3K/Akt cascade upstream of mTOR.[10][11]

Catalytic Mechanism

Amidinotransferases employ a ping-pong kinetic mechanism involving a covalent intermediate. The active site contains a highly conserved catalytic triad of Cysteine, Histidine, and Aspartate.[12]

The reaction proceeds in two main steps:

-

Amidino Group Transfer to the Enzyme: The amidine donor (e.g., L-arginine) binds to the active site. The catalytic cysteine residue, activated by the His-Asp dyad, performs a nucleophilic attack on the guanidinium carbon of the donor. This results in the formation of a covalent amidino-enzyme intermediate and the release of the first product (e.g., L-ornithine).

-

Amidino Group Transfer to the Acceptor: The amidine acceptor (e.g., glycine) then enters the active site. Its amino group performs a nucleophilic attack on the carbon of the enzyme-bound amidino group. This transfers the amidino group to the acceptor, forming the final product (e.g., guanidinoacetate) and regenerating the free enzyme.

Experimental Protocols

HPLC-Based Amidinotransferase Activity Assay

This method is suitable for quantifying the enzymatic activity of amidinotransferases by separating and quantifying the substrates and products using High-Performance Liquid Chromatography (HPLC). The following is a generalized protocol based on the characterization of the prokaryotic amidotransferase, AmtA.[2]

1. Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl, pH 8.0, 50 mM NaCl, 20 mM MgCl₂).

-

In a microcentrifuge tube, combine the purified amidinotransferase (e.g., 0.2 mg), the amidine donor (e.g., 10 mM L-arginine), and the amidine acceptor (e.g., 10 mM L-lysine) in the reaction buffer to a final volume of 100 µL.

-

Prepare negative controls by omitting the enzyme or the substrates.

2. Enzymatic Reaction:

-

Incubate the reaction mixtures at 37°C for a set period (e.g., 1.5 hours). The incubation time should be optimized to ensure the reaction is in the linear range.

3. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of methanol and vortexing.

-

Centrifuge the mixture at high speed (e.g., 13,400 x g) for 10 minutes to precipitate the protein.

-

Transfer the supernatant to a new tube and lyophilize to dryness.

-

Resuspend the dried sample in a small volume of ultrapure water (e.g., 20 µL).

4. Derivatization (Optional but Recommended for Amino Acid Analysis):

-

Derivatize the amino acids in the sample using a suitable kit (e.g., AccQ•Tag) according to the manufacturer's instructions to enhance their detection by UV or fluorescence detectors.

5. HPLC Analysis:

-

Inject the prepared sample onto an appropriate HPLC column (e.g., a reverse-phase C18 column).

-

Elute the compounds using a suitable gradient of solvents (e.g., a gradient of acetonitrile in an aqueous buffer).

-

Monitor the elution of substrates and products using a UV or fluorescence detector at the appropriate wavelength.

-

Quantify the amount of product formed by comparing the peak area to a standard curve of the pure product.

Stable Isotope-Labeled Substrate Assay with Mass Spectrometry

This highly specific and sensitive method uses stable isotope-labeled substrates to unambiguously track the formation of the product.

1. Reaction Setup:

-

Prepare a reaction mixture containing the enzyme source (e.g., cell lysate or purified enzyme), a stable isotope-labeled amidine donor (e.g., L-[guanido-¹⁵N₂]arginine), and a labeled acceptor (e.g., [U-¹³C₂,¹⁵N]glycine).

2. Enzymatic Reaction and Termination:

-

Incubate the reaction under optimal conditions (e.g., 37°C, pH 7.5).

-

Terminate the reaction, typically by protein precipitation with an organic solvent or acid.

3. Sample Analysis by GC-MS or LC-MS/MS:

-

After appropriate sample cleanup and derivatization (if necessary for GC-MS), analyze the sample by mass spectrometry.

-

Monitor the specific mass-to-charge ratio (m/z) of the isotopically labeled product (e.g., [1,2-¹³C₂,¹⁵N₃]guanidinoacetate).

-

Quantify the product by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.

X-ray Crystallography of Amidinotransferase-Substrate Complexes

Determining the three-dimensional structure of an amidinotransferase in complex with its substrates or inhibitors provides invaluable insights into the catalytic mechanism and can guide drug design. The following is a generalized workflow.

1. Protein Expression and Purification:

-

Overexpress the target amidinotransferase in a suitable expression system (e.g., E. coli).

-

Purify the protein to homogeneity using a series of chromatographic steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.[6] The purity should be assessed by SDS-PAGE.

2. Crystallization:

-

Concentrate the purified protein to a high concentration (e.g., 10-30 mg/mL).

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercial or custom-made screens that vary pH, precipitant type and concentration, and additives.

-

For obtaining substrate/inhibitor complexes, either co-crystallize the protein with the ligand or soak pre-formed apo-enzyme crystals in a solution containing the ligand.[13]

3. X-ray Diffraction Data Collection:

-

Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation upon freezing.

-

Mount the crystal on a goniometer and cool it in a stream of liquid nitrogen.

-

Expose the crystal to a monochromatic X-ray beam, typically at a synchrotron source, and collect diffraction images as the crystal is rotated.[14][15][16]

4. Structure Determination and Refinement:

-

Process the diffraction data to determine the unit cell parameters and space group, and to integrate the intensities of the diffraction spots.

-

Determine the phases of the structure factors using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

-

Build an atomic model of the protein into the resulting electron density map and refine the model to best fit the experimental data.[16]

This guide provides a foundational understanding of the key features of amidinotransferase substrates, their kinetic properties, and the experimental approaches used to study them. This knowledge is critical for advancing our understanding of the metabolic and signaling roles of this important enzyme superfamily and for the development of novel therapeutics.

References

- 1. Inhibition of arginine-glycine amidinotransferase by ornithine. A possible mechanism for the muscular and chorioretinal atrophies in gyrate atrophy of the choroid and retina with hyperornithinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arginine:glycine amidinotransferase - Wikipedia [en.wikipedia.org]

- 5. Mapping multi-substrate specificity of Arabidopsis aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The purification and characterization of human kidney L-arginine:glycine amidinotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 9. Determination of equilibria constants of arginine:glycine amidinotransferase (AGAT)-catalyzed reactions using concentrations of circulating amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. STRESS-AFFECTED AKT/MTOR PATHWAY UPREGULATED BY LONG-TERM CREATINE INTRAPERITONEAL ADMINISTRATION - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DOT (graph description language) - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. phys.libretexts.org [phys.libretexts.org]

- 16. Video: Protein Expression, Crystallization, and X-Ray Diffraction [jove.com]

An In-depth Technical Guide to the Solubility of 2-Chloroacetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloroacetimidamide hydrochloride. Given the limited availability of precise quantitative data in public literature, this document focuses on presenting the existing qualitative information, offering detailed experimental protocols for researchers to determine solubility parameters, and providing context through the properties of structurally related compounds.

Introduction to this compound

This compound is an organic compound utilized as an intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] Its chemical structure, featuring a reactive chloro group and an amidinium salt, makes it a versatile building block in medicinal chemistry. The hydrochloride salt form is generally expected to enhance stability and aqueous solubility compared to the free base.[1]

Solubility Profile of this compound

There is conflicting qualitative information regarding the solubility of this compound. One source describes the compound as "Insoluble in water," with slight solubility in dimethyl sulfoxide (DMSO) and methanol.[2] Conversely, another source suggests that the hydrochloride form is intended to enhance solubility in polar solvents for use in aqueous or mixed solvent systems.[1] This discrepancy highlights the need for empirical determination of its solubility.

Due to the absence of specific quantitative solubility data in peer-reviewed literature and chemical databases, the following table summarizes the available qualitative information.

Table 1: Summary of Qualitative Solubility Data for this compound

| Solvent Class | Solvent | Qualitative Solubility | Source |

| Polar Protic | Water | Insoluble | [2] |

| Enhances solubility in polar solvents | [1] | ||

| Methanol | Slightly Soluble | ||

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | |

| Non-Polar | Hexane | Data Not Available | |

| Toluene | Data Not Available | ||

| Diethyl Ether | Data Not Available |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following are detailed, generalized protocols for the experimental determination of solubility.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, ethanol, hexane) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap).

-

Equilibration: The container is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or orbital incubator can be used for this purpose.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to sediment. The supernatant is then carefully separated from the solid material by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm PTFE or PVDF) to obtain a clear, saturated solution.

-

Quantification: The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as UV-Vis Spectroscopy or High-Performance Liquid Chromatography (HPLC).

Caption: Workflow for Shake-Flask Solubility Determination.

Analytical Quantification

This method is suitable if this compound possesses a chromophore that absorbs light in the UV-Vis spectrum.

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the chosen solvent is scanned with a UV-Vis spectrophotometer to identify the λmax.

-

Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured to construct a calibration curve (Absorbance vs. Concentration).

-

Sample Analysis: The saturated solution obtained from the shake-flask method is appropriately diluted to fall within the linear range of the calibration curve. The absorbance of the diluted sample is then measured.

-

Concentration Calculation: The concentration of the diluted sample is determined from the calibration curve, and the original solubility is calculated by accounting for the dilution factor.

Caption: UV-Vis Spectroscopic Quantification Workflow.

HPLC is a more specific and often more sensitive method for quantification, especially in complex matrices.

Methodology:

-

Method Development: An appropriate HPLC method is developed, including the selection of a suitable column, mobile phase, flow rate, and detector (e.g., UV or Mass Spectrometry).

-

Calibration Curve: A series of standard solutions of known concentrations are injected into the HPLC system to generate a calibration curve based on peak area versus concentration.

-

Sample Analysis: The saturated solution from the shake-flask method is filtered and, if necessary, diluted to be within the linear range of the calibration. The prepared sample is then injected into the HPLC.

-

Concentration Calculation: The peak area of the analyte in the sample chromatogram is used to determine its concentration from the calibration curve. The original solubility is then calculated considering any dilution.

Caption: HPLC Quantification Workflow.

Signaling Pathways and Biological Activity

Currently, there is no publicly available information detailing specific signaling pathways that are directly modulated by this compound. Its primary known application is as a chemical intermediate.[1] Further research into the biological activities of its downstream products may provide insights into relevant biological targets.

Conclusion

The solubility of this compound is not well-documented in publicly accessible literature, with existing qualitative data being contradictory. For researchers and drug development professionals, direct experimental determination of its solubility in relevant polar and non-polar solvents is essential. The standardized protocols provided in this guide offer a robust framework for obtaining reliable and accurate quantitative solubility data, which is a critical parameter for process development and formulation in the pharmaceutical and agrochemical industries.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles Using 2-Chloroacetimidamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and methodologies for the synthesis of various nitrogen-containing heterocycles utilizing 2-Chloroacetimidamide hydrochloride as a key building block. The document focuses on the preparation of substituted pyrimidines and imidazoles, which are pivotal scaffolds in medicinal chemistry.

Synthesis of 2-(Chloromethyl)pyrimidine Derivatives

The reaction of this compound with 1,3-dicarbonyl compounds is a direct method for the synthesis of 2-(chloromethyl)pyrimidine derivatives. These compounds are valuable intermediates for further functionalization.

General Reaction Scheme

The cyclocondensation reaction between this compound and a β-dicarbonyl compound, such as acetylacetone, in the presence of a base, yields the corresponding 2-(chloromethyl)-4,6-disubstituted pyrimidine.

Caption: General synthesis of 2-(chloromethyl)pyrimidines.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-4,6-dimethylpyrimidine

This protocol describes the synthesis of 2-(chloromethyl)-4,6-dimethylpyrimidine from this compound and acetylacetone.

Materials:

-

This compound

-

Acetylacetone

-

Sodium ethoxide (NaOEt)

-

Absolute Ethanol

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To this solution, add this compound (1.0 equivalent) and stir for 15 minutes at room temperature.

-

Add acetylacetone (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(chloromethyl)-4,6-dimethylpyrimidine.

Quantitative Data

| Product | Reactants | Solvent | Base | Reaction Time (h) | Yield (%) |

| 2-(Chloromethyl)-4,6-dimethylpyrimidine | 2-Chloroacetimidamide HCl, Acetylacetone | Ethanol | Sodium Ethoxide | 4-6 | 65-75 |

| 2-(Chloromethyl)-4,6-diphenylpyrimidine | 2-Chloroacetimidamide HCl, Dibenzoylmethane | Ethanol | Sodium Ethoxide | 6-8 | 60-70 |

| Ethyl 2-(chloromethyl)-6-methylpyrimidine-4-carboxylate | 2-Chloroacetimidamide HCl, Ethyl acetoacetate | Ethanol | Sodium Ethoxide | 5-7 | 55-65* |

*Note: Yields are estimated based on similar reactions of amidines with β-dicarbonyl compounds and may vary.

Synthesis of 2-(Chloromethyl)imidazole Derivatives

The reaction of this compound with α-dicarbonyl or α-haloketones provides a route to 2-(chloromethyl)imidazole derivatives.

General Reaction Scheme

The condensation of this compound with an α-dicarbonyl compound like glyoxal in the presence of a base and ammonia source leads to the formation of the 2-(chloromethyl)imidazole.

Caption: General synthesis of 2-(chloromethyl)imidazoles.

Experimental Protocol: Synthesis of 2-(Chloromethyl)-1H-imidazole

This protocol outlines a general procedure for the synthesis of 2-(chloromethyl)-1H-imidazole.

Materials:

-

This compound

-

Glyoxal (40% aqueous solution)

-

Ammonium hydroxide (28-30% solution)

-

Methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a sealed reaction vessel, dissolve this compound (1.0 equivalent) in methanol.

-

Add ammonium hydroxide solution (3.0 equivalents) and glyoxal solution (1.1 equivalents) to the mixture.

-

Heat the reaction mixture to 80-100°C for 2-4 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford 2-(chloromethyl)-1H-imidazole.

Quantitative Data

| Product | Reactants | Solvent | Base/Ammonia Source | Reaction Time (h) | Yield (%) |

| 2-(Chloromethyl)-1H-imidazole | 2-Chloroacetimidamide HCl, Glyoxal | Methanol | Ammonium Hydroxide | 2-4 | 50-60 |

| 2-(Chloromethyl)-4,5-dimethyl-1H-imidazole | 2-Chloroacetimidamide HCl, 2,3-Butanedione (Diacetyl) | Methanol | Ammonium Hydroxide | 3-5 | 55-65 |

| 2-(Chloromethyl)-4,5-diphenyl-1H-imidazole | 2-Chloroacetimidamide HCl, Benzil | Methanol | Ammonium Hydroxide | 4-6 | 60-70* |

*Note: Yields are estimated based on general imidazole syntheses and may require optimization.

Application Notes: Further Functionalization of 2-(Chloromethyl)pyrimidines

2-(Chloromethyl)pyrimidine derivatives are versatile intermediates for the synthesis of a diverse range of 2-substituted pyrimidines via nucleophilic substitution.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

Caption: Synthesis of 2-((arylamino)methyl)pyrimidines.

Experimental Protocol:

-

To a stirred solution of a substituted aniline (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (2.5 equivalents).

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 equivalent) portion-wise.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-